3-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile
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Description
3-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.15387487 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a promising target for Parkinson’s disease (PD) treatment, as patients carrying LRRK2 mutations exhibit symptoms almost indistinguishable from idiopathic PD patients .
Mode of Action
This compound acts as a LRRK2 kinase inhibitor . The most common LRRK2 mutation, G2019S, increases kinase activity. By inhibiting LRRK2, the compound can potentially be useful in the treatment of PD .
Biochemical Pathways
The compound affects the LRRK2 kinase pathway . This pathway is crucial in PD pathogenesis, and its dysfunction or dysregulation is believed to play a central role in the development of PD .
Pharmacokinetics
The compound is a highly potent, brain penetrant, and selective LRRK2 inhibitor . It has been profiled in in vivo safety and pharmacodynamic studies . .
Result of Action
By inhibiting LRRK2, the compound can potentially modulate the disease progression of PD . .
Biochemical Analysis
Biochemical Properties
3-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with protein kinases, particularly those involved in cell signaling pathways. The compound acts as an inhibitor of certain kinases, thereby modulating the activity of these enzymes and influencing downstream signaling events. Additionally, this compound has been shown to bind to phosphatidylinositol 3-kinase (PI3K), inhibiting its activity and affecting cellular processes such as growth and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PI3K, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Furthermore, this compound has been observed to affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and decreased proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protein kinases, inhibiting their catalytic activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways, such as the PI3K/Akt pathway, leading to altered cellular responses. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It is subject to degradation under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted via the kidneys . Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the distribution and localization of the compound within tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target kinases and other biomolecules . Additionally, post-translational modifications such as phosphorylation can influence the localization and activity of the compound, directing it to specific cellular compartments .
Properties
IUPAC Name |
3-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c20-12-14-3-1-4-15(11-14)18(25)24-6-2-5-16-13-21-19(22-17(16)24)23-7-9-26-10-8-23/h1,3-4,11,13H,2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZZAQWPPIFZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=CC(=C3)C#N)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.